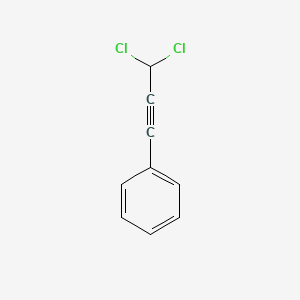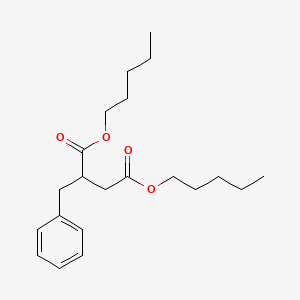![molecular formula C19H23NO3 B14726227 2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol CAS No. 6344-16-7](/img/structure/B14726227.png)
2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol is a chemical compound with a complex structure that includes aromatic rings and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-methyl-6-propan-2-ylphenol in the presence of an amine catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to maximize yield and purity. The use of high-efficiency catalysts and continuous monitoring systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or reduced forms, depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3,4-Dimethoxyphenyl)methylideneamino]-2-(8-quinolinyloxy)acetamide
Sinensetin: 2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one
Uniqueness
2-[(3,4-Dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
6344-16-7 |
|---|---|
Molekularformel |
C19H23NO3 |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-[(3,4-dimethoxyphenyl)methylideneamino]-3-methyl-6-propan-2-ylphenol |
InChI |
InChI=1S/C19H23NO3/c1-12(2)15-8-6-13(3)18(19(15)21)20-11-14-7-9-16(22-4)17(10-14)23-5/h6-12,21H,1-5H3 |
InChI-Schlüssel |
PVQAEGLMRWCGEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)C)O)N=CC2=CC(=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


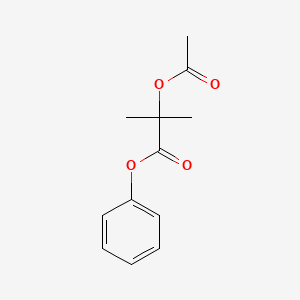
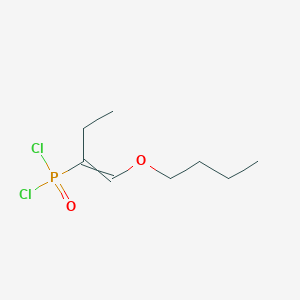
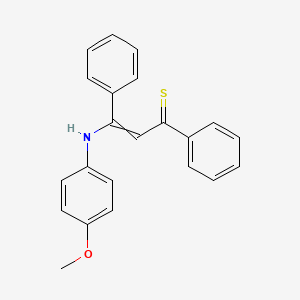
![N-benzyl-2-[(2,4-dimethylphenyl)carbamoyl-(2-methylpropyl)amino]-N-[(5-methylthiophen-2-yl)methyl]acetamide](/img/structure/B14726189.png)

![N-(4-{1-[2-(2-Bromobenzoyl)hydrazinylidene]ethyl}phenyl)-2,4-dichlorobenzamide](/img/structure/B14726205.png)

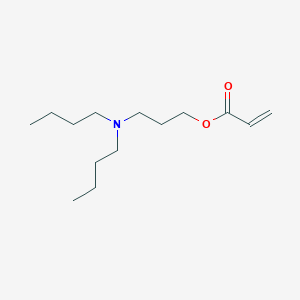


![N-[2-(4-ethylpiperazin-1-yl)phenyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B14726247.png)
